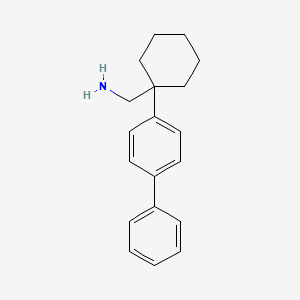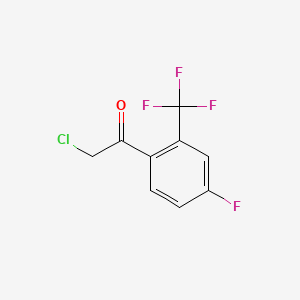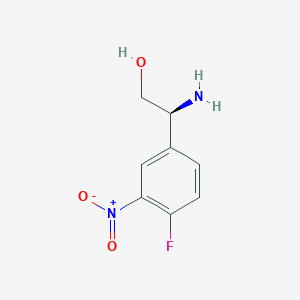
(1-(Biphenyl-4-yl)cyclohexyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Biphenyl-4-yl)cyclohexyl)methanamine is an organic compound that features a biphenyl group attached to a cyclohexyl ring, which is further connected to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Biphenyl-4-yl)cyclohexyl)methanamine typically involves the following steps:
Formation of Biphenyl-4-ylcyclohexane: This can be achieved through a Friedel-Crafts alkylation reaction where biphenyl is reacted with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Methanamine Group: The resulting biphenyl-4-ylcyclohexane is then subjected to a reductive amination reaction with formaldehyde and ammonia or a primary amine to introduce the methanamine group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield various reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Biphenyl-4-ylcyclohexanone or biphenyl-4-ylcyclohexanoic acid.
Reduction: Biphenyl-4-ylcyclohexylmethanol.
Substitution: Various substituted biphenyl-4-ylcyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(Biphenyl-4-yl)cyclohexyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The exact mechanism of action of (1-(Biphenyl-4-yl)cyclohexyl)methanamine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The biphenyl group can facilitate interactions with hydrophobic pockets in proteins, while the methanamine group can form hydrogen bonds with active site residues.
Vergleich Mit ähnlichen Verbindungen
Biphenyl-4-ylmethanamine: Lacks the cyclohexyl ring, making it less sterically hindered.
Cyclohexylmethanamine: Lacks the biphenyl group, reducing its potential for hydrophobic interactions.
(1-(Biphenyl-4-yl)cyclohexyl)ethanamine: Similar structure but with an ethyl group instead of a methanamine group, affecting its reactivity and binding properties.
Uniqueness: (1-(Biphenyl-4-yl)cyclohexyl)methanamine is unique due to the combination of the biphenyl group and the cyclohexyl ring, which provides a balance of hydrophobic and steric properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C19H23N |
|---|---|
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
[1-(4-phenylphenyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C19H23N/c20-15-19(13-5-2-6-14-19)18-11-9-17(10-12-18)16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-15,20H2 |
InChI-Schlüssel |
DTPYYGUOEBJVJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CN)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












